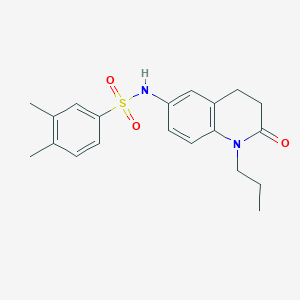

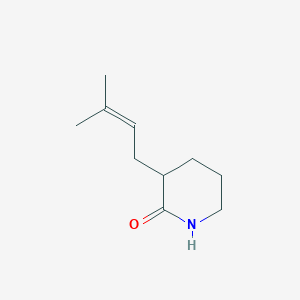

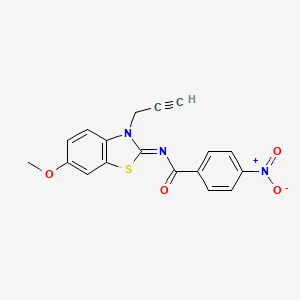

3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a chemical entity that appears to be a derivative of tetrahydroquinoline with a sulfonamide group attached. This type of compound could be of interest due to its potential pharmacological properties, as tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a protocol for synthesizing 1,4-benzoquinone linked N-formyl derivatives, which are structurally related to the compound , has been developed using oxone. This method involves a one-pot cascade reaction that includes oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline . Although the exact synthesis of this compound is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, and their stereochemistry is crucial for their biological activity. In a related study, the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative was determined by single-crystal X-ray structure determination . This suggests that for a comprehensive analysis of the molecular structure of the compound , similar techniques could be employed to elucidate its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinoline derivatives can be quite diverse. The literature indicates that these compounds can undergo various reactions, such as the addition of organometallic reagents to form new derivatives with high enantiomeric purity . This implies that the compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, related compounds have been shown to possess interesting properties such as antioxidant activity and fluorescent properties . These properties are significant as they can influence the compound's suitability for various applications, including as potential therapeutic agents or as probes in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tetrahydroisoquinolines Synthesis

Research has shown that tetrahydroisoquinolines, which share a structural resemblance to the specified compound, are synthesized through various methods, including Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate. These compounds have found utility in the development of potential drug analogs due to their key structural element in agents that treat various diseases, including cancer and CNS disorders (Bunce, Cain, & Cooper, 2012).

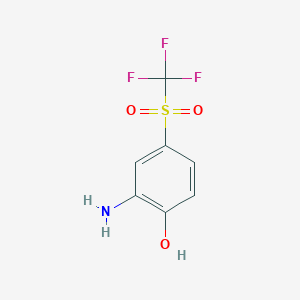

Sulfonamide-Based Hybrid Compounds

Sulfonamides, as part of the compound’s structure, are significant in the synthesis of hybrid compounds with pharmacological activities such as antibacterial, anti-obesity, and antitumor activities. Recent advances in designing and developing sulfonamide hybrids have demonstrated their versatility in combining with various pharmaceutical active scaffolds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Biological and Pharmacological Activities

Anticancer Activities

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moieties have been synthesized and shown promising cytotoxic activities against lung, HeLa, colorectal, and breast cancer cell lines. These findings highlight the potential of sulfonamide-containing compounds as anticancer agents (Ghorab, Alsaid, Al-Dosari, Nissan, & Al-Mishari, 2016).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors have been identified for their effectiveness against various carbonic anhydrase isoenzymes, showcasing the relevance of sulfonamide derivatives in developing inhibitors with potential therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the activity of ache . Inhibition of AchE can affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .

Biochemical Pathways

Similar compounds have been reported to influence the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced survival organisms due to their interaction with ache .

Propiedades

IUPAC Name |

3,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-11-22-19-9-7-17(13-16(19)6-10-20(22)23)21-26(24,25)18-8-5-14(2)15(3)12-18/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYCMPUGDRGCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

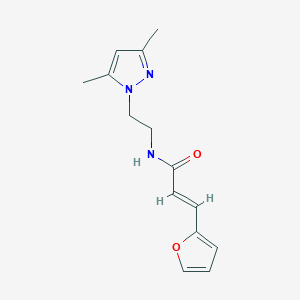

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)

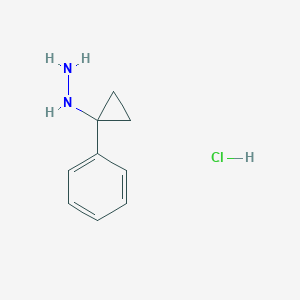

![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)

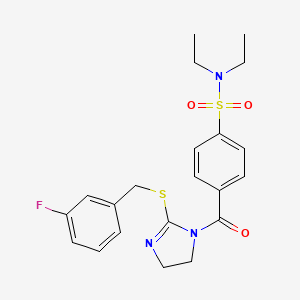

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)